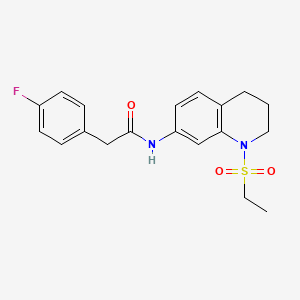![molecular formula C19H16F3N3O3 B11261119 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11261119.png)
1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core, an ethyl group, a methyl group, a trifluoromethoxyphenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. A common synthetic route may involve the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethylating and methylating agents can be employed.
Attachment of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be achieved through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Comparison: Compared to similar compounds, 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the trifluoromethoxyphenyl group. This group can significantly influence the compound’s chemical properties, biological activity, and potential applications. The trifluoromethoxy group is known for enhancing the compound’s stability and bioavailability, making it a valuable modification in drug design and development.
特性
分子式 |
C19H16F3N3O3 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H16F3N3O3/c1-3-25-10-15(16(26)14-8-7-11(2)23-17(14)25)18(27)24-12-5-4-6-13(9-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,24,27) |
InChIキー |
LCMKKSASPGXECB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11261040.png)


![N-(2-chlorophenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11261064.png)
![3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261069.png)
![1-(3-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261070.png)
![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11261077.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261083.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261086.png)
![1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261089.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11261092.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261096.png)
![3-methyl-6-phenyl-N-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261101.png)
![2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261127.png)
